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Introduction

Salmonella enterica serovar Typhimurium is a facultative intracellular pathogen that utilizes a
type 1l secretion system (T3SS) to inject effector proteins into host cells, thereby manipulating
host cellular processes to promote its survival and replication.[1][2] One such effector, SseF,
encoded within the Salmonella Pathogenicity Island 2 (SPI-2), plays a crucial role in the
biogenesis of the Salmonella-containing vacuole (SCV) and the establishment of an
intracellular replicative niche.[3][4] Specifically, SseF, in conjunction with its chaperone SscB
and another effector protein SseG, interacts with host cell proteins like Rab1A and ACBD3 to
modulate endosomal trafficking, anchor the SCV at the Golgi network, and inhibit autophagy.[1]
[5][6][7] Given its significance in virulence, the generation of sseF deletion mutants is a
fundamental step in studying Salmonella pathogenesis and developing potential therapeutic
interventions.

These application notes provide detailed protocols for three widely used methods to generate
an sseF deletion mutant in Salmonella Typhimurium: Lambda Red Recombinase-Mediated
Recombination, Suicide Vector-Based Gene Replacement, and CRISPR-Cas9-Mediated Gene
Editing.

Comparative Overview of Gene Deletion Methods
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The choice of method for generating an sseF deletion mutant depends on factors such as the
desired precision, efficiency, and the availability of specific molecular tools. The following table
summarizes the key characteristics of the three primary methods.
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Suicide Vector- CRISPR-Cas9-
Lambda Red .
Feature . Based Gene Mediated Gene
Recombinase .
Replacement Editing
Homologous Two-step homologous ~ dsDNA break induced
recombination recombination by Cas9 nuclease
Principle mediated by phage A involving a suicide guided by a specific

Red enzymes (Gam,
Beta, Ex0).[8]

plasmid that cannot

replicate in the host.

sgRNA, followed by
host repair.[9]

Homology Region

Short (40-50 bp)
homology arms
flanking a resistance
cassette.[10][11]

Long (500-1000 bp)
homology arms
flanking a resistance

cassette.

Short protospacer
adjacent motif (PAM)
sequence and a 20-
nucleotide guide

sequence.

Efficiency

High for initial
integration.[10]

Lower efficiency, often
requires multiple

screening steps.

High efficiency, but
can have off-target

effects.

"Scarless" Deletion

Possible with
subsequent removal
of the resistance
cassette using FLP

recombinase.[10]

Can be designed to

be scarless.

Can be designed to

be scarless.

Speed

Relatively fast.

Time-consuming due
to multiple
recombination and

curing steps.[12]

Can be rapid,
especially with

optimized systems.

Key Components

pKD46 plasmid
(expresses Red
recombinase), pKD-
series plasmids

(template for

Suicide vector (e.g.,
pCVvD442, pRE112)
with a counter-

selectable marker

pCas9 plasmid
(expresses Cas9 and
guide RNA).[13][14]

resistance cassettes). (e.g., sacB).
[10]
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Experimental Protocols
Method 1: Lambda Red Recombinase-Mediated Deletion
of sseF

This is the most commonly used method for generating gene deletions in Salmonella and other
enteric bacteria.[10][11][15] It relies on the expression of the bacteriophage A Red
recombination system, which facilitates the homologous recombination of a PCR product
(typically an antibiotic resistance cassette) into the bacterial chromosome.[8]

Workflow for Lambda Red Recombination

Click to download full resolution via product page
Caption: Workflow for sseF deletion using Lambda Red Recombinase.
Detailed Protocol:
» Primer Design and Amplification of the Resistance Cassette:

o Design primers to amplify a desired antibiotic resistance cassette (e.g., kanamycin
resistance, KanR) from a template plasmid (e.g., pKD4).

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2020.563491/full
https://pubmed.ncbi.nlm.nih.gov/17352924/
https://pubmed.ncbi.nlm.nih.gov/25253248/
https://blog.addgene.org/lambda-red-a-homologous-recombination-based-technique-for-genetic-engineering
https://www.benchchem.com/product/b1171099?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o The forward primer should contain 40-50 nucleotides of homology to the region
immediately upstream of the sseF start codon, followed by the sequence for priming on
the resistance cassette.

o The reverse primer should contain 40-50 nucleotides of homology to the region
immediately downstream of the sseF stop codon, followed by the reverse priming
sequence for the cassette.

o Perform PCR to amplify the resistance cassette with the flanking sseF homology regions.
Purify the PCR product.

e Preparation of Electrocompetent S. Typhimurium:

o Transform the wild-type S. Typhimurium strain with the temperature-sensitive plasmid
pKD46, which carries the genes for the A Red recombinase under the control of an
arabinose-inducible promoter. Select for ampicillin-resistant colonies at 30°C.

o Grow an overnight culture of S. Typhimurium (pKD46) in LB broth with ampicillin at 30°C.

o Inoculate a fresh culture with the overnight culture and grow at 30°C to an OD600 of 0.4-
0.6.

o Induce the expression of the A Red enzymes by adding L-arabinose to a final
concentration of 0.2% and continue to grow for 1-2 hours at 30°C.[16]

o Prepare electrocompetent cells by washing the bacterial pellet multiple times with ice-cold
sterile 10% glycerol.

e Electroporation and Recombination:

o Add the purified PCR product (approximately 100-200 ng) to the electrocompetent cells.
[10]

o Electroporate the mixture using standard electroporation settings (e.g., 2.5 kV, 25 yF, 200
Q).

o Immediately recover the cells in 1 mL of SOC medium and incubate at 37°C for 2-3 hours
to allow for recombination and expression of the antibiotic resistance gene.
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¢ Selection and Verification of Mutants:

o Plate the recovered cells on LB agar plates containing kanamycin to select for colonies
where the sseF gene has been replaced by the KanR cassette.

o Verify the correct insertion of the resistance cassette and the deletion of the sseF gene by
PCR using primers that flank the sseF locus. The PCR product from the mutant will be a
different size than the product from the wild-type.

o Further confirmation can be achieved by DNA sequencing of the PCR product.
e Curing of the Helper Plasmid:

o To remove the temperature-sensitive pKD46 plasmid, streak the confirmed mutant
colonies on LB agar without ampicillin and incubate at 37°C or 42°C. The plasmid will be
lost at this non-permissive temperature.

o Verify the loss of the plasmid by testing for ampicillin sensitivity.
o (Optional) Scarless Deletion:

o If a "scarless" deletion is desired (i.e., removal of the antibiotic resistance marker), the
resistance cassette should be flanked by FLP recombinase target (FRT) sites (as in the

pKD-series plasmids).
o Transform the mutant with the pCP20 plasmid, which expresses the FLP recombinase.

o The FLP recombinase will recognize the FRT sites and excise the resistance cassette,
leaving behind a small "scar" sequence.

o Cure the pCP20 plasmid by growing at 37°C or 42°C.

Method 2: Suicide Vector-Based Gene Replacement

This classical method involves the use of a suicide plasmid that can replicate in a donor E. coli
strain but not in the recipient S. Typhimurium.[12] The process typically involves two
homologous recombination events.
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Detailed Protocol:
e Construction of the Suicide Vector:

o Amplify two fragments of DNA (~500-1000 bp each) corresponding to the upstream and
downstream regions of the sseF gene.

o Clone these two fragments into a suicide vector (e.g., containing the R6K ori and a
counter-selectable marker like sacB) on either side of an antibiotic resistance cassette.
The sacB gene confers sensitivity to sucrose.

o Transform the final construct into a suitable E. coli donor strain (e.g., one that provides the
Tt protein required for the replication of the R6K ori).

e Conjugation and First Recombination Event (Integration):

o Transfer the suicide vector from the E. coli donor to the recipient S. Typhimurium via
conjugation.

o Select for S. Typhimurium transconjugants that have integrated the suicide vector into their
chromosome via a single homologous recombination event. This is done by plating on a
medium that selects for the recipient strain and the antibiotic resistance marker on the
plasmid.

e Second Recombination Event (Excision):

o Grow the single-crossover integrants in a medium without antibiotic selection but
containing sucrose. This selects for cells that have undergone a second homologous
recombination event, leading to the excision of the vector backbone and the sacB gene.

o This second recombination can result in either the restoration of the wild-type sseF gene
or the desired sseF deletion with the antibiotic resistance cassette remaining.

e Screening and Verification:

o Screen the sucrose-resistant colonies for the desired deletion mutant phenotype (e.g., loss
of the plasmid-encoded antibiotic resistance and retention of the cassette's resistance).
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o Confirm the sseF deletion by PCR and DNA sequencing.

Method 3: CRISPR-Cas9-Mediated Gene Editing

The CRISPR-Cas9 system offers a powerful and efficient way to create targeted gene
deletions.[17] It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target
sequence in the genome, where it creates a double-strand break (DSB). The cell's DNA repair
machinery can then be exploited to introduce the desired deletion.

Detailed Protocol:
e Design and Construction of the CRISPR-Cas9 Plasmid:

o Design a specific gRNA that targets a sequence within the sseF gene. The target
sequence must be adjacent to a Protospacer Adjacent Motif (PAM).

o Clone the gRNA sequence into a plasmid that also expresses the Cas9 nuclease.

o Design and synthesize a DNA repair template consisting of an antibiotic resistance
cassette flanked by homologous regions upstream and downstream of the intended
deletion site in the sseF gene.

e Transformation and Gene Editing:

o Co-transform S. Typhimurium with the Cas9-gRNA plasmid and the linear DNA repair
template.

o Alternatively, a two-plasmid system can be used, one expressing Cas9 and the other
expressing the gRNA and containing the repair template.[13]

e Selection and Verification:

o Select for transformants on agar plates containing the appropriate antibiotic corresponding
to the resistance cassette in the repair template.

o The expression of Cas9 will cleave the wild-type sseF gene, and only cells that have
incorporated the repair template (and are thus resistant to the antibiotic) will survive.
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o Verify the sseF deletion by PCR and DNA sequencing.

e Curing of the CRISPR Plasmid:

o Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain, often by passaging the
bacteria in the absence of antibiotic selection.

Signaling Pathway Involving SseF

SseF is a key effector protein that, along with SseG, manipulates host cell autophagy to
promote bacterial survival.[5][7] The following diagram illustrates the inhibitory effect of SseF
and SseG on the Rab1A-mediated autophagy pathway.

SseF/SseG Inhibition of Autophagy
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Caption: SseF and SseG inhibit autophagy by targeting Rab1A.

This pathway highlights how SseF and SseG directly interact with the host's Rab1A protein,
preventing its activation by the TRAPPIII complex.[5] This disruption blocks the downstream
recruitment of the ULK1 complex, a crucial step for the initiation of autophagosome formation,
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thereby inhibiting autophagy and promoting the intracellular survival of Salmonella.[5][7] The
generation of an sseF deletion mutant would be expected to restore this autophagy-mediated
clearance of the bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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